Cas no 2171878-08-1 (2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid)

2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid
- EN300-1514094
- 2171878-08-1
- 2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
-
- Inchi: 1S/C25H28N2O5/c1-4-27(24(2,3)22(29)30)21(28)25(13-14-25)26-23(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,4,13-15H2,1-3H3,(H,26,31)(H,29,30)
- InChI Key: KSRBSGXUEKPMGA-UHFFFAOYSA-N
- SMILES: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC)C(C(=O)O)(C)C
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 3.5
2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1514094-0.1g |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1514094-0.05g |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1514094-50mg |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 50mg |
$768.0 | 2023-09-27 | ||
Enamine | EN300-1514094-250mg |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 250mg |
$840.0 | 2023-09-27 | ||
Enamine | EN300-1514094-0.5g |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1514094-2500mg |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 2500mg |
$1791.0 | 2023-09-27 | ||
Enamine | EN300-1514094-500mg |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 500mg |
$877.0 | 2023-09-27 | ||
Enamine | EN300-1514094-1.0g |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1514094-5.0g |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1514094-10.0g |
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid |
2171878-08-1 | 10g |
$14487.0 | 2023-06-05 |
2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid Related Literature
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid
Comprehensive Guide to 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid (CAS No. 2171878-08-1)
The compound 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid (CAS No. 2171878-08-1) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a cyclopropyl ring and N-ethyl substitution, makes it a valuable building block in medicinal chemistry and drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeted drug delivery and proteomics.
In recent years, the demand for custom peptide synthesis reagents has surged, driven by advancements in biopharmaceuticals and personalized medicine. The Fmoc group in 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid ensures efficient solid-phase peptide synthesis (SPPS), a technique critical for developing therapeutic peptides and antibody-drug conjugates (ADCs). This compound’s stability and reactivity align with the growing focus on green chemistry and sustainable synthesis methods.
One of the most searched questions in organic chemistry forums is: "How does the cyclopropyl moiety enhance peptide stability?" The answer lies in the ring strain and steric effects of the cyclopropyl group, which can improve metabolic resistance and bioavailability of peptide-based drugs. 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid exemplifies this principle, making it a hotspot for structure-activity relationship (SAR) studies.
From an SEO perspective, keywords like "Fmoc-amino acid derivatives", "peptide synthesis reagents", and "CAS 2171878-08-1 applications" are frequently queried by chemists and pharmaceutical developers. This reflects the compound’s relevance in high-throughput screening and combinatorial chemistry. Additionally, its role in click chemistry and biomarker labeling aligns with trends in precision medicine and diagnostic imaging.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid. Purity and stereochemical integrity are critical for its performance in enantioselective synthesis. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s modularity offers versatility in constructing molecular scaffolds.
In conclusion, 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid (CAS No. 2171878-08-1) represents a cutting-edge tool for peptide engineering and biomolecular research. Its integration into AI-driven drug discovery platforms and automated synthesis workflows underscores its future potential. For researchers seeking high-purity building blocks, this compound remains a cornerstone in advancing next-generation therapeutics.
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